

Comparative Analysis Guide: Rizatriptan vs. Des(dimethylamino)hydroxyrizatriptan (Impurity F)

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Compound of Interest

Compound Name:	<i>Des(dimethylamino)hydroxyrizatriptan</i>
CAS No.:	160194-39-8
Cat. No.:	B1589140

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Executive Summary & Nomenclature Clarification

Objective: This guide provides a technical comparison between the active pharmaceutical ingredient Rizatriptan and its critical pharmacopeial impurity,

Des(dimethylamino)hydroxyrizatriptan (commonly designated as Rizatriptan EP Impurity F).

Nomenclature & Identity: In the context of drug development and impurity profiling, "**Des(dimethylamino)hydroxyrizatriptan**" refers to the structural analog where the dimethylamino moiety of Rizatriptan is replaced by a hydroxyl group. This transformation converts the tryptamine core into a tryptophol (indole ethanol) derivative.

Feature	Rizatriptan (API)	Des(dimethylamino)hydroxyrizatriptan
Common Name	Rizatriptan	Rizatriptan Impurity F (EP Standard)
Chemical Name	N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine	2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanol
CAS Number	144034-80-0 (Benzoate: 145202-66-0)	160194-39-8
Molecular Formula		
Molecular Weight	269.35 g/mol	242.28 g/mol
Functional Class	Tryptamine (Basic)	Tryptophol (Neutral/Polar)

Chemical & Physical Properties Comparison

The structural deviation significantly alters the physicochemical behavior, particularly acid-base chemistry, which is the primary lever for analytical separation.

Structural Analysis

- Rizatriptan: Contains a tertiary aliphatic amine.^[1] This site is highly basic (), making the molecule positively charged at physiological and acidic pH.
- Impurity F: Contains a primary alcohol. This group is neutral under standard chromatographic conditions. The loss of the basic center drastically reduces its polarity in acidic buffers compared to the protonated API.

Solubility & Lipophilicity

- Rizatriptan (Protonated): High aqueous solubility in acidic media; lower LogD.
- Impurity F: Moderate aqueous solubility; acts as a neutral organic molecule. Its retention behavior in Reverse Phase Chromatography (RP-HPLC) is less sensitive to mobile phase

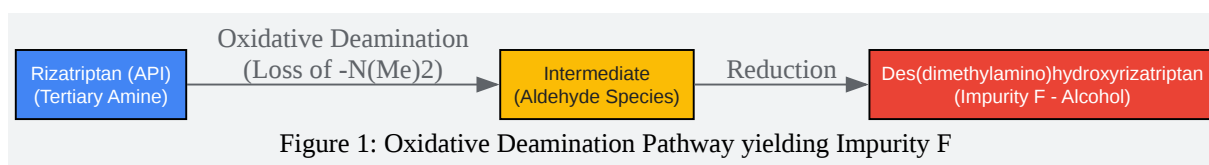
pH changes compared to Rizatriptan.

Mechanism of Formation (Degradation Pathway)

Understanding the origin of **Des(dimethylamino)hydroxyrizatriptan** is vital for controlling it during stability studies. It typically arises via Oxidative Deamination, a pathway often driven by radical oxidation or specific enzymatic activity (in biological systems, analogous to Monoamine Oxidase (MAO) activity converting amines to aldehydes, which then reduce to alcohols).

Visualization: Degradation Pathway

The following diagram illustrates the theoretical oxidative pathway converting Rizatriptan to Impurity F.



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Figure 1: Theoretical pathway showing the conversion of the amine (Rizatriptan) to the alcohol (Impurity F) via an aldehyde intermediate.[2]

Analytical Performance & Detection

Distinguishing these two compounds requires exploiting their pKa differences.

HPLC Separation Strategy

- Acidic Mobile Phase (pH 2-3):
 - Rizatriptan: Protonated ()
(). Elutes earlier due to increased polarity and repulsion from the stationary phase (if uncapped).

- Impurity F: Neutral. Retains longer on C18 columns due to hydrophobic interaction of the indole core without the solubilizing effect of the charged amine.
- Result: Good resolution; Rizatriptan elutes first, Impurity F elutes later.
- High pH Mobile Phase (pH > 10):
 - Rizatriptan: De-protonated (Neutral). Retention increases significantly.
 - Impurity F: Remains neutral.
 - Result: Co-elution is a risk; selectivity is driven solely by the difference between the
and
groups.

Mass Spectrometry (LC-MS)

- Rizatriptan: Strong
signal at m/z 270.2. Fragmentation yields characteristic dimethylamine loss.
- Impurity F: Strong
signal at m/z 243.1.
 - Key Diagnostic: The mass difference of 27 Da (Loss of
[45 Da] + Gain of
[17 Da] = Net -28? No. Calculation: 269 - 45 (dimethylamine) + 17 (OH) = 241. Wait.
 - Correction: Rizatriptan (
, MW 269). Remove
(MW 44)
225. Add
(MW 17)

242.

- Delta: 269 - 242 = 27 Da difference.

Experimental Protocols

Protocol 1: Validated HPLC Separation Method

Purpose: To separate Rizatriptan from Impurity F and other related substances.

System Parameters:

- Column: C18 (e.g., Waters XBridge or Agilent Zorbax Eclipse),
.
- Temperature:
.
- Flow Rate: 1.0 mL/min.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Detection: UV at 225 nm (Isosbestic point for indole ring).

Mobile Phase:

- Solvent A: 10 mM Ammonium Acetate buffer, adjusted to pH 3.0 with Formic Acid.
- Solvent B: Acetonitrile (ACN).

Gradient Program:

Time (min)	% Solvent A	% Solvent B	Phase Description
0.0	95	5	Equilibration
5.0	95	5	Isocratic Hold (Elute polar degradants)
20.0	60	40	Linear Gradient (Elute Rizatriptan)
25.0	20	80	Wash (Elute Impurity F & Dimers)

| 30.0 | 95 | 5 | Re-equilibration |

Expected Results:

- Rizatriptan Retention: ~12-14 mins (Ionized, faster elution).
- Impurity F Retention: ~18-20 mins (Neutral, hydrophobic retention).

Protocol 2: Forced Degradation (Oxidative Stress)

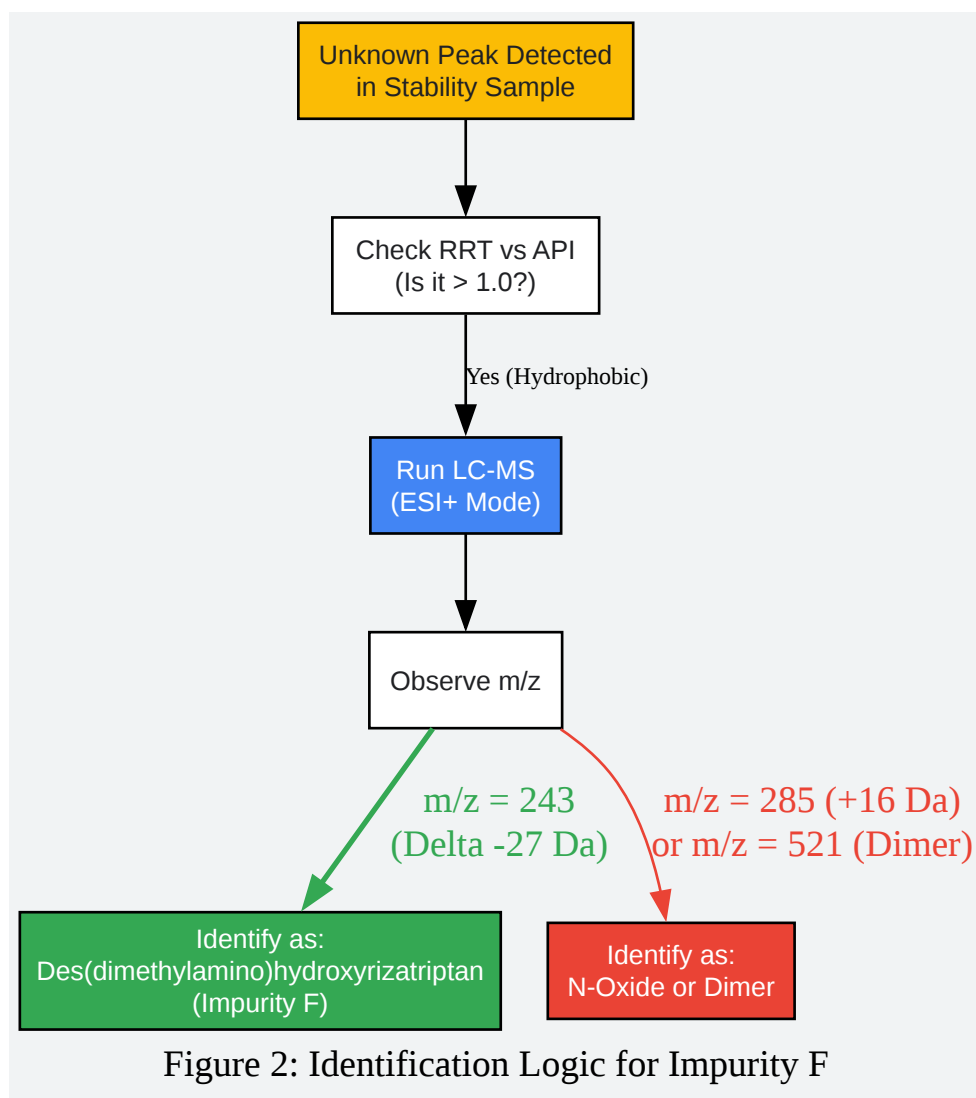
Purpose: To artificially generate **Des(dimethylamino)hydroxyrizatriptan** to verify method specificity.

- Preparation: Dissolve Rizatriptan Benzoate to a concentration of 1 mg/mL in 0.1 M HCl.
- Stressing: Add Hydrogen Peroxide () to a final concentration of 3%.
- Incubation: Heat at for 4 hours.
- Quenching: Cool to room temperature and degrade excess peroxide using a catalase solution or sodium bisulfite.
- Analysis: Inject into the HPLC system described in Protocol 1.

- Observation: Look for the emergence of the peak at RRT ~1.3-1.5 (relative to Rizatriptan) and confirm identity via LC-MS (m/z 243).

Workflow Visualization

The following diagram outlines the decision logic for identifying this specific impurity during a stability study.



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Figure 2: Logical workflow for confirming the identity of **Des(dimethylamino)hydroxyrizatriptan** using LC-MS data.

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